1-(3-fluorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide
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Overview
Description
1-(3-fluorophenyl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H22FN3O4S2 and its molecular weight is 427.51. The purity is usually 95%.
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Scientific Research Applications
Molecular and Supramolecular Structures
Research on N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide, benzene-, and toluenesulfonamide has revealed insights into their molecular and supramolecular structures. These studies provide valuable information on the structural identity and potential ligand properties for metal coordination, contributing to the understanding of their chemical reactivity and applications in synthesis (Danielle L Jacobs, B. Chan, & Abby R. O'Connor, 2013).
Enzyme Inhibition and Biological Activity
Methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been synthesized and evaluated for their ability to inhibit the enzyme HMG-CoA reductase. This research contributes to the development of new inhibitors with potential applications in treating hypercholesterolemia, showcasing the therapeutic potential of sulfonamide derivatives (M. Watanabe et al., 1997).
Chemical Kinetics and Mechanistic Studies
Investigations into the kinetics of elimination reactions of methanesulfonic acid from various substrates have provided insights into the mechanistic pathways, including unimolecular and bimolecular processes. These studies are crucial for understanding the reactivity and stability of sulfonamide derivatives in different chemical environments (D. Kumar & S. Balachandran, 2008).
Catalytic Applications and Organic Transformations
Research on iridium-catalyzed allylic alkylation of fluorobis(phenylsulfonyl)methane has demonstrated the potential of sulfonamide derivatives in facilitating highly regio- and enantioselective transformations. This work contributes to the development of methodologies for synthesizing enantiopure compounds, which are valuable in medicinal chemistry and drug development (Wen-Bo Liu et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been reported to target thefibroblast growth factor receptor (FGFR) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Fgfr inhibitors generally work by binding to the receptor, preventing its dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This inhibits the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Biochemical Pathways
The compound likely affects the FGFR signaling pathway. Physiologically, the FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
For instance, a similar compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
properties
IUPAC Name |
1-(3-fluorophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4S2/c19-17-4-1-3-16(11-17)14-27(23,24)21-12-15-6-9-22(10-7-15)28(25,26)18-5-2-8-20-13-18/h1-5,8,11,13,15,21H,6-7,9-10,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMHRQLDTWTWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)F)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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